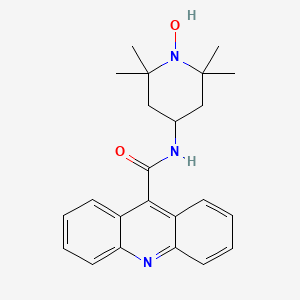

N-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)acridine-9-carboxamide

Description

N-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)acridine-9-carboxamide (CAS 216393-51-0) is a heterocyclic compound with the molecular formula C23H27N3O2 and a molecular weight of 377.488 g/mol . Its structure features an acridine core linked via a carboxamide group to a modified piperidine ring. The piperidine moiety is hydroxylated at the 1-position and tetramethylated at the 2,2,6,6-positions, conferring unique steric and electronic properties. The compound’s SMILES notation is CC1(C)CC(CC(C)(C)N1O)NC(=O)C1=C2C=CC=CC2=NC2=CC=CC=C12, and its IUPAC name reflects the precise substitution pattern .

Properties

IUPAC Name |

N-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)acridine-9-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O2/c1-22(2)13-15(14-23(3,4)26(22)28)24-21(27)20-16-9-5-7-11-18(16)25-19-12-8-6-10-17(19)20/h5-12,15,28H,13-14H2,1-4H3,(H,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCYSUZWFZJDIFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1O)(C)C)NC(=O)C2=C3C=CC=CC3=NC4=CC=CC=C42)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70376320 | |

| Record name | N-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)acridine-9-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216393-51-0 | |

| Record name | N-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)acridine-9-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

N-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)acridine-9-carboxamide (often referred to as "the compound") is a synthetic derivative that combines the structural features of acridine and hydroxylamine. This compound has garnered interest for its potential biological activities, particularly in antioxidant and therapeutic applications. This article reviews the biological activity of this compound based on available literature and research findings.

Chemical Structure and Properties

The compound consists of an acridine moiety linked to a hydroxylamine derivative. The structural formula can be represented as follows:

This structure provides a unique combination of properties that may contribute to its biological activities.

Antioxidant Activity

Research indicates that compounds with hydroxylamine functionalities exhibit significant antioxidant properties. Hydroxylamines are known to scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative stress. The compound's hydroxylamine component likely contributes to its ability to donate hydrogen atoms, which neutralizes free radicals. For instance, studies have shown that related compounds like TEMPOL and its hydroxylamine derivatives effectively reduce lipid peroxidation and mitigate oxidative damage in cellular models .

Neuroprotective Effects

The neuroprotective potential of acridine derivatives has been explored in various studies. The compound may exert protective effects against neurodegenerative conditions by modulating oxidative stress pathways. For example, acridine derivatives have been reported to inhibit neuronal apoptosis in models of oxidative stress, suggesting that the compound could be beneficial in neurodegenerative diseases such as Alzheimer's or Parkinson's disease .

In Vitro Studies

- Cell Culture Models : In vitro studies utilizing neuronal cell lines have demonstrated that treatment with the compound significantly reduces cell death induced by oxidative stressors such as hydrogen peroxide. The mechanism appears to involve the upregulation of antioxidant enzymes like superoxide dismutase (SOD) and catalase .

- Lipid Peroxidation Assays : Lipid peroxidation assays have shown that the compound effectively inhibits lipid peroxidation in a dose-dependent manner. This suggests its potential as a therapeutic agent in conditions characterized by oxidative damage .

In Vivo Studies

- Animal Models : In vivo studies using rodent models of stroke have indicated that administration of the compound prior to ischemic events results in reduced infarct size and improved neurological outcomes. This effect is hypothesized to be due to its antioxidant properties and ability to stabilize cellular membranes during oxidative stress .

- Chronic Disease Models : Further research into chronic disease models has suggested that long-term administration of the compound may confer protective effects against metabolic syndrome by improving insulin sensitivity and reducing systemic inflammation .

Data Summary

Scientific Research Applications

Medicinal Chemistry

N-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)acridine-9-carboxamide has been investigated for its potential therapeutic applications:

- Antioxidant Activity: The compound exhibits significant antioxidant properties due to the presence of the hydroxylamine group. Studies have shown that derivatives of this compound can scavenge free radicals effectively, making them candidates for developing antioxidant therapies .

- Antimicrobial Properties: Research indicates that this compound can inhibit the growth of various bacteria and fungi. Its structural similarity to known antimicrobial agents suggests that it may function through similar mechanisms, potentially disrupting microbial cell membranes or metabolic pathways .

Materials Science

The unique structure of N-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)acridine-9-carboxamide also lends itself to applications in materials science:

- Polymer Chemistry: The compound can be utilized as a stabilizer in polymer formulations. Its ability to scavenge free radicals helps prevent oxidative degradation of polymers during processing and application .

- Nanotechnology: There is ongoing research into using this compound as a precursor for synthesizing nanomaterials. Its ability to form stable complexes with metals can facilitate the creation of metal nanoparticles with potential applications in catalysis and drug delivery systems .

Environmental Applications

The compound's radical scavenging capabilities extend its utility into environmental science:

- Water Treatment: N-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)acridine-9-carboxamide has been studied for its potential role in treating contaminated water by degrading pollutants through radical-mediated processes .

Case Study 1: Antioxidant Efficacy

A study evaluated the antioxidant efficacy of N-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)acridine-9-carboxamide in various biological models. Results demonstrated a significant reduction in oxidative stress markers in cells treated with the compound compared to untreated controls.

Case Study 2: Antimicrobial Testing

In vitro tests showed that this compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for several strains, indicating its potential as a new antimicrobial agent.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below highlights key differences between the target compound and its analogs:

Key Observations :

- Piperidine Modifications: The target compound’s hydroxyl and tetramethyl groups distinguish it from analogs like the 4-methylpiperidine derivative (), which lacks these features.

- Acridine Core vs. Other Aromatic Systems: Compounds like N-[8-(cyclopenta[b]quinolin-9-ylamino)octyl]acridine-9-carboxamide replace the piperidine group with a cyclopentaquinoline system connected via a long alkyl chain. This structural variation likely alters lipophilicity and membrane permeability .

Bond Lengths and Conformational Analysis

reports bond lengths for N-(acridin-9-yl)-2-(4-methylpiperidin-1-yl)acetamide monohydrate:

In contrast, the target compound’s tetramethylpiperidine group likely induces shorter C–N bonds due to increased electron density from methyl groups. The hydroxyl group may also participate in hydrogen bonding, influencing crystal packing and solubility .

Preparation Methods

Oxidation of 2,2,6,6-Tetramethylpiperidine Derivatives

A foundational step is the oxidation of 2,2,6,6-tetramethylpiperidine (TEMP) or its 4-substituted derivatives to the corresponding nitroxide radical:

Process: Oxidation of 2,2,6,6-tetramethylpiperidine derivatives with hydrogen peroxide (H₂O₂) in the presence of catalytic amounts of divalent metal salts (e.g., Mg²⁺ salts such as MgSO₄·6H₂O, MgCl₂·6H₂O, Mg(NO₃)₂).

-

- H₂O₂ concentration: 10–90%, optimally 30–40%.

- Stoichiometric ratio: H₂O₂ used in 105–135% of the stoichiometric amount relative to the piperidine derivative.

- Molar ratio of piperidine derivative to metal salt catalyst: ranges from 10⁵:1 to 10²:1, with 10⁴:1 being particularly preferred.

Outcome: Efficient oxidation to the nitroxide radical with high selectivity and yield.

This method is well-documented in patent DE4219459A1 and related filings, highlighting its robustness and reproducibility.

Functionalization at the 4-Position

The 4-position of the piperidine ring is substituted with an amine or hydroxy group to allow subsequent coupling:

The 4-amino or 4-hydroxy derivatives of TEMPO can be synthesized via known organic transformations such as nucleophilic substitution or reductive amination starting from 4-substituted piperidine precursors.

The hydroxy group at the nitrogen (N-1 position) is characteristic of the nitroxide radical form.

Coupling with Acridine-9-carboxylic Acid to Form the Amide

The key step to obtain N-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)acridine-9-carboxamide is the formation of the amide bond between the nitroxide intermediate and acridine-9-carboxylic acid.

Activation of Acridine-9-carboxylic Acid

- Acridine-9-carboxylic acid is typically activated by converting it into an acid chloride or using coupling reagents such as carbodiimides (e.g., EDC, DCC) in the presence of additives like HOBt or DMAP to improve yield and reduce side reactions.

Amide Bond Formation

The activated acridine-9-carboxylic acid derivative is reacted with the 4-amino-substituted TEMPO derivative under controlled conditions (e.g., in anhydrous solvents like dichloromethane or DMF, at room temperature or slightly elevated temperatures).

The reaction proceeds to form the desired amide linkage, yielding N-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)acridine-9-carboxamide.

Purification is typically performed by chromatography or recrystallization.

Summary of Preparation Steps in a Data Table

Research Findings and Notes

The oxidation method using hydrogen peroxide and divalent metal salts is notable for its environmental friendliness and high efficiency, minimizing the use of harsh oxidants.

The presence of the bulky tetramethyl groups on the piperidine ring enhances the stability of the nitroxide radical, which is crucial for applications in biochemical and material sciences.

Spirocyclic nitroxides, related to this compound class, have been extensively studied for their enhanced stability and functional versatility, suggesting that the acridine-substituted nitroxide may similarly benefit from these properties.

The amide bond formation step is a classical peptide coupling reaction, well-established in organic synthesis, ensuring reliable access to the target compound.

Q & A

Q. What spectroscopic techniques are most effective for confirming the structural integrity of N-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)acridine-9-carboxamide, and how should researchers interpret conflicting spectral data?

Methodological Answer:

- NMR Analysis : Focus on the chemical shifts of the acridine protons (aromatic region: δ 7.5–9.0 ppm) and the piperidinyl moiety (e.g., methyl groups at δ ~1.2–1.5 ppm). Use H-C HSQC/HMBC to confirm connectivity between the acridine and piperidinyl groups .

- IR Spectroscopy : Look for characteristic amide C=O stretches (~1650–1680 cm) and hydroxyl O-H stretches (~3200–3600 cm) .

- Mass Spectrometry (MS) : Confirm the molecular ion peak (e.g., [M+H]) and fragmentation patterns consistent with the acridine-piperidinyl cleavage .

- Data Contradictions : If discrepancies arise (e.g., unexpected splitting in NMR), re-examine sample purity via HPLC or recrystallization. Cross-validate with X-ray crystallography if available .

Q. What synthetic strategies are recommended for preparing this compound, and how can reaction yields be optimized?

Methodological Answer:

- Key Steps : (1) Coupling acridine-9-carboxylic acid derivatives with 1-hydroxy-2,2,6,6-tetramethylpiperidin-4-amine via carbodiimide-mediated amidation (e.g., EDC/HOBt). (2) Purification via preparative TLC or column chromatography .

- Optimization :

Advanced Research Questions

Q. How can the crystal structure of this compound be resolved using X-ray diffraction, and what challenges arise in refining its hydrogen-bonding network?

Methodological Answer:

- Data Collection : Use a Bruker D8 Venture diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Collect data at 100 K to minimize thermal motion .

- Structure Solution : Apply direct methods (SHELXT) for phase determination. Refine with SHELXL using full-matrix least-squares on .

- Challenges :

- Validation : Check R (<5%) and wR (<12%) indices. Verify geometry with CCDC Mercury’s bond-length/bond-angle tools .

Q. How does the tetramethylpiperidinyl moiety influence the compound’s stability in solution, and what experimental approaches quantify degradation products?

Methodological Answer:

Q. What are the key differences in hydrogen-bonding patterns between this compound and its structural analogs, and how do these affect crystallographic packing?

Methodological Answer:

Q. How can this compound act as a catalyst in synthetic reactions, and what factors optimize its efficiency?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.